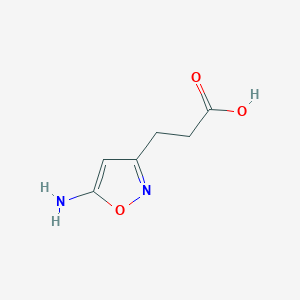
3-(5-amino-1,2-oxazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-amino-1,2-oxazol-3-yl)propanoic acid, commonly referred to as 5-Amino-1,2-oxazole-3-propanoic acid (5-AOP), is an organic compound with a wide range of applications in the fields of biochemistry and physiology. 5-AOP is an important intermediate in the synthesis of many biologically active compounds, and is used in the production of pharmaceuticals, food additives, and other industrial products. 5-AOP is also a key component of many biochemical and physiological processes, and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, which are molecules that play a role in inflammation and pain. In addition, this compound is thought to inhibit the enzyme lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, which are molecules that play a role in inflammation and allergies.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce blood pressure. In addition, this compound has been shown to have antioxidant activity, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in laboratory experiments include its low cost, its availability in large quantities, and its stability in a variety of conditions. The limitations of using this compound in laboratory experiments include the fact that it is not soluble in water, and that it can react with other compounds in the reaction medium.
Orientations Futures
Future research on 3-(5-amino-1,2-oxazol-3-yl)propanoic acid could focus on developing better methods of synthesis, exploring its mechanism of action in more detail, and developing new applications for the compound. Additionally, further research could explore the potential of this compound as a therapeutic agent, as well as its potential for use in the synthesis of other biologically active compounds. Finally, further research could explore the potential of this compound as a dietary supplement, as well as its potential for use in agriculture and food production.
Méthodes De Synthèse
3-(5-amino-1,2-oxazol-3-yl)propanoic acid can be synthesized in several ways, including the reaction of 1,2-diaminopropane with an alkyl halide, the reaction of 1,2-diaminopropane with aldehydes, and the reaction of 1,2-diaminopropane with aryl halides. The most common method of synthesis is the reaction of 1,2-diaminopropane with an alkyl halide, which produces this compound in a single step. The reaction of 1,2-diaminopropane with aldehydes is a two-step process, in which the aldehyde is first reacted with a base to form an enamine, which is then reacted with 1,2-diaminopropane to form this compound. The reaction of 1,2-diaminopropane with aryl halides is a three-step process, in which the aryl halide is first reacted with a base to form an aryl amine, which is then reacted with 1,2-diaminopropane to form an intermediate, which is then reacted with a base to form this compound.
Applications De Recherche Scientifique
3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of food additives, such as preservatives and flavorings. This compound has been used in the synthesis of pharmaceuticals, such as painkillers and anti-depressants. It has also been used in the synthesis of industrial products, such as dyes and polymers.
Propriétés
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c7-5-3-4(8-11-5)1-2-6(9)10/h3H,1-2,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGXNLANAPYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)


![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)



![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)
